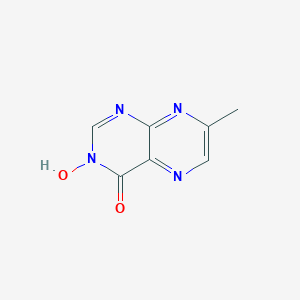
Butane, 1-(2-methylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 1-(2-methylpropoxy)-, commonly known as tert-butyl ethyl ether (TBEE), is a colorless liquid with a sweet odor. It is a common solvent used in organic chemistry for the extraction, purification, and separation of various compounds. TBEE is also used as a fuel additive to increase the octane rating of gasoline.
Mécanisme D'action
Butane, 1-(2-methylpropoxy)- is a nonpolar solvent that dissolves nonpolar compounds, such as hydrocarbons, fats, and oils. It also has a low dielectric constant, which makes it a good solvent for polar compounds, such as alcohols and ketones. Butane, 1-(2-methylpropoxy)- can form hydrogen bonds with polar compounds, which enhances its solubility.
Effets Biochimiques Et Physiologiques
Butane, 1-(2-methylpropoxy)- is not used in drug formulation and does not have any known biochemical or physiological effects in humans. However, it is important to handle Butane, 1-(2-methylpropoxy)- with care, as it is flammable and can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Butane, 1-(2-methylpropoxy)- as a solvent in lab experiments include its high boiling point, low toxicity, and good solvating power for nonpolar and polar compounds. However, Butane, 1-(2-methylpropoxy)- is not suitable for experiments involving water-soluble compounds, as it is immiscible with water. It is also not recommended for experiments involving highly reactive compounds, as it can react with certain functional groups.
Orientations Futures
There are several future directions for the use of Butane, 1-(2-methylpropoxy)- in scientific research. One area of interest is the development of new synthetic methods using Butane, 1-(2-methylpropoxy)- as a solvent. Another area of interest is the use of Butane, 1-(2-methylpropoxy)- in the extraction and purification of natural products, such as plant extracts and essential oils. Additionally, Butane, 1-(2-methylpropoxy)- could be used as a solvent for the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore the full potential of Butane, 1-(2-methylpropoxy)- in these areas.
In conclusion, Butane, 1-(2-methylpropoxy)- is a versatile solvent with a wide range of applications in scientific research. Its unique properties make it a valuable tool for the extraction, purification, and synthesis of various compounds. While there are some limitations to its use, Butane, 1-(2-methylpropoxy)- has great potential for future research and development.
Méthodes De Synthèse
The synthesis of Butane, 1-(2-methylpropoxy)- involves the reaction of tert-butanol with ethyl chloride in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields Butane, 1-(2-methylpropoxy)- and hydrogen chloride as a byproduct.
Applications De Recherche Scientifique
Butane, 1-(2-methylpropoxy)- has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products, such as plant extracts and essential oils. Butane, 1-(2-methylpropoxy)- is also used as a solvent for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
17071-47-5 |
|---|---|
Nom du produit |
Butane, 1-(2-methylpropoxy)- |
Formule moléculaire |
C8H18O |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
1-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
VDHBXQMYKGNZRP-UHFFFAOYSA-N |
SMILES |
CCCCOCC(C)C |
SMILES canonique |
CCCCOCC(C)C |
Point d'ébullition |
151.0 °C |
Autres numéros CAS |
17071-47-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



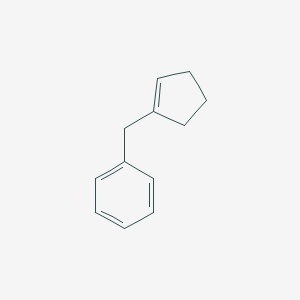
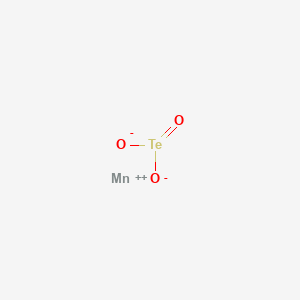
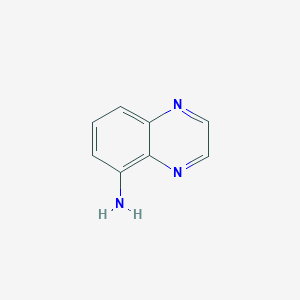
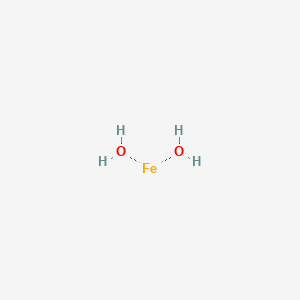
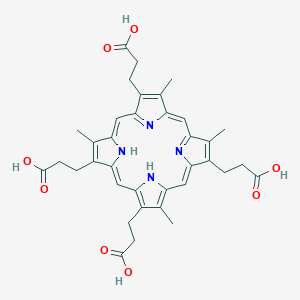
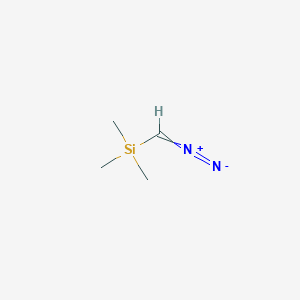
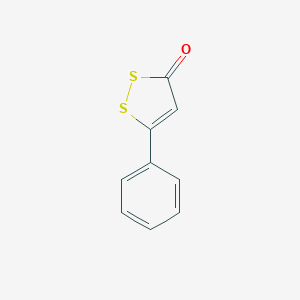
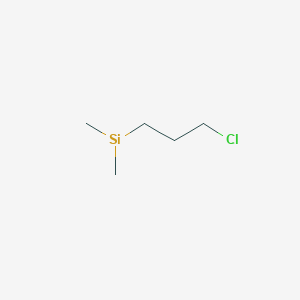
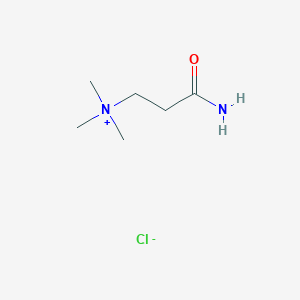
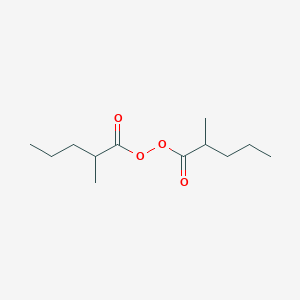
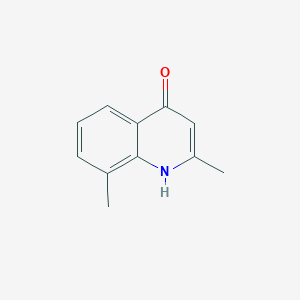
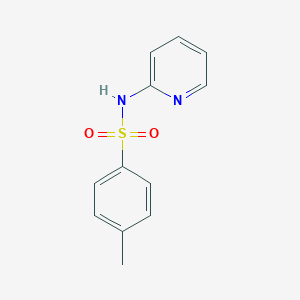
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
